molecular formula C16H21N3O3S B2582775 2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine CAS No. 1448059-24-2

2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine

Cat. No.: B2582775
CAS No.: 1448059-24-2
M. Wt: 335.42
InChI Key: QTTWJCUPXAMBBU-UHFFFAOYSA-N
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Description

2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds . The sulfonyl group can be introduced via sulfonation reactions using sulfonyl chlorides under basic conditions . The final step involves the attachment of the morpholine ring, which can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine is unique due to its combination of a morpholine ring with a sulfonyl-pyrazole moiety. This structural arrangement provides distinct chemical reactivity and potential bioactivity compared to other pyrazole derivatives .

Properties

IUPAC Name

2-phenyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-12-16(13(2)18(3)17-12)23(20,21)19-9-10-22-15(11-19)14-7-5-4-6-8-14/h4-8,15H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTWJCUPXAMBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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